Scientific Field: This research falls under the field of Toxicology and Cell Biology.
Application Summary: Flavokawain A (FKA) has been studied for its protective activity against oxidative stress induced by ochratoxin A (OTA), a mycotoxin . The research aimed to explore the defensive function of FKA against the endothelial injury triggered by OTA through the Nrf2 pathway regulated by PI3K/AKT .
Methods and Experimental Procedures: The study involved in vitro models. The impact of FKA (0–25 µmol) on the cell viability and morphology of HUVECs with or without OTA (10 µmol) induction was evaluated .
Results and Outcomes: OTA exposure significantly increased the nuclear translocation of NFκB, whereas a reduction in inflammation via NFκB inhibition was found with FKA treatment . FKA increased the PI3K and AKT phosphorylation, which may lead to the stimulation of antioxidative and antiapoptotic signaling in HUVECs . It also upregulated the phosphorylation of Nrf2 and a concomitant expression of antioxidant genes, such as HO-1, NQO-1, and γGCLC, depending on the dose under the oxidative stress triggered by OTA .
Scientific Field: This research is in the field of Dermatology and Cell Biology.
Application Summary: Flavokawain A (FLA) has been reported with anti-melanogenic activity . The study evaluated the melanogenic effects of FLA on cellular melanin content and tyrosinase activity in α-MSH-induced B16/F10 cells .
Methods and Experimental Procedures: The study evaluated the cytotoxic as well as melanogenic effects of FLA on cellular melanin content and tyrosinase activity in α-MSH-induced B16/F10 cells .
Results and Outcomes: FLA significantly reduced the specific cellular melanin content by 4.3-fold . Concomitantly, FLA significantly reduced the specific cellular tyrosinase activity by 7-fold . The decrement of melanin production and tyrosinase activity were correlated with the mRNA suppression of Mitf which in turn down-regulate Tyr, Trp -1 and Trp -2 .
Scientific Field: This research falls under the field of Oncology and Cell Biology.
Application Summary: Flavokawain A has been studied for its potential anti-cancer activity. The compound has shown promise in inhibiting the growth of various types of cancer cells, including breast, prostate, and colon cancer cells .
Methods and Experimental Procedures: The study involved in vitro models. Cancer cells were treated with various concentrations of Flavokawain A, and cell viability was assessed using standard assays .
Results and Outcomes: Flavokawain A was found to inhibit the growth of cancer cells in a dose-dependent manner. The compound induced apoptosis, or programmed cell death, in the cancer cells
Scientific Field: This research is in the field of Immunology.
Application Summary: Flavokawain A has been reported to have anti-inflammatory activity. It has been studied for its effects on inflammatory responses in immune cells .
Methods and Experimental Procedures: The study involved in vitro models. Immune cells were treated with Flavokawain A, and the production of inflammatory mediators was measured .
Results and Outcomes: Flavokawain A was found to reduce the production of inflammatory mediators in immune cells. This suggests that the compound may have potential therapeutic applications in the treatment of inflammatory diseases .
2'-OH-TMCH is isolated from plants like Piper hispidum []. Research suggests it possesses significant antimicrobial activity against various bacteria and yeasts, including Staphylococcus aureus and Candida albicans []. Additionally, studies indicate its potential as an anti-cancer and anti-inflammatory agent [, ].
The core structure of 2'-OH-TMCH consists of a conjugated system with two aromatic rings linked by an α,β-unsaturated carbonyl group (C=C-C=O). The 2' position on one ring bears a hydroxyl group (OH), while the 4, 4', and 6' positions on the other ring are decorated with methoxy groups (OCH3) []. This specific arrangement of functional groups is believed to contribute to its biological properties [, ].
The mechanism by which 2'-OH-TMCH exerts its biological effects is still under exploration. Studies suggest it might inhibit the protein P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells []. Additionally, it might induce apoptosis (programmed cell death) in cancer cells []. It also exhibits anti-inflammatory activity, but the underlying mechanism needs further elucidation [].
These reactions are significant in synthetic organic chemistry for developing new pharmaceutical compounds.
Flavokawain A exhibits a range of biological activities:
Flavokawain A can be synthesized through several methods:
Research indicates that Flavokawain A interacts with various cellular pathways:
Flavokawain A shares structural similarities with other chalcones and flavonoids. Here are some notable comparisons:
Flavokawain A's unique combination of hydroxyl and methoxy groups distinguishes it from other compounds, enhancing its specific biological activities.
Irritant